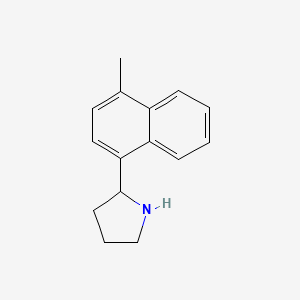
1-(But-3-yn-1-yloxy)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yloxy)-3-fluorobenzene is an organic compound that features a fluorobenzene ring substituted with a but-3-yn-1-yloxy group
Métodos De Preparación
The synthesis of 1-(But-3-yn-1-yloxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with but-3-yn-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the phenol is replaced by the but-3-yn-1-yloxy group. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(But-3-yn-1-yloxy)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-(But-3-yn-1-yloxy)-3-fluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and fluorinated compounds.
Industry: Used in the production of advanced materials, including polymers and coatings, where the unique properties of the fluorobenzene ring and alkyne group are beneficial.
Mecanismo De Acción
The mechanism by which 1-(But-3-yn-1-yloxy)-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes or receptors, with the fluorine atom playing a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 1-(But-3-yn-1-yloxy)-3-fluorobenzene include other fluorobenzene derivatives and alkynyl ethers. For example:
1-(But-3-yn-1-yloxy)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position, which can affect its reactivity and applications.
1-(But-3-yn-1-yloxy)-2-fluorobenzene: Fluorine atom in the ortho position, leading to different steric and electronic effects.
1-(But-3-yn-1-yloxy)-3-chlorobenzene: Chlorine instead of fluorine, which can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in the specific positioning of the fluorine atom and the alkyne group, which together confer distinct chemical and physical properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
1-but-3-ynoxy-3-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,4-6,8H,3,7H2 |
Clave InChI |
KYEKGNFFSUTTFS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




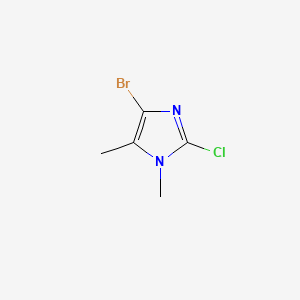

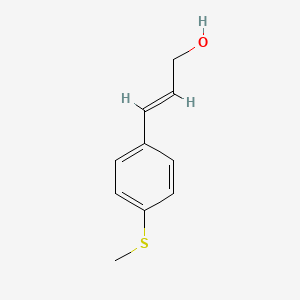


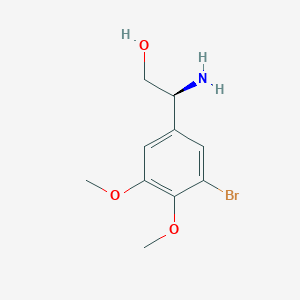
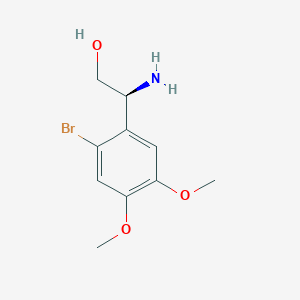

![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)


